N-(4-acetylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Description
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Properties
Molecular Formula |
C20H23N3O4S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C20H23N3O4S/c1-13(24)14-6-8-15(9-7-14)21-20(25)19-17-4-2-3-5-18(17)23(22-19)16-10-11-28(26,27)12-16/h6-9,16H,2-5,10-12H2,1H3,(H,21,25) |
InChI Key |
BRPMXOBPVOIBGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Biological Activity
N-(4-acetylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₅H₁₉N₃O₅S
- Molecular Weight : Approximately 353.4 g/mol
- CAS Number : 1190256-18-8
The presence of both an acetylphenyl moiety and a dioxidotetrahydrothiophenyl group suggests that this compound may interact with various biological targets, making it a candidate for further investigation in pharmacological applications.
Preliminary studies indicate that this compound may exhibit significant anti-inflammatory and analgesic properties. The compound's structural components suggest potential interactions with enzymes and receptors involved in inflammatory pathways and pain perception.
Key Mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound may modulate the production of cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses.
- Receptor Modulation : Interaction with pain receptors could lead to reduced pain signaling.
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its efficacy against various cancer cell lines.
| Cell Line | IC₅₀ (μM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Inhibits proliferation |
| HCC1806 (Breast) | 15.0 | Reduces migration |
| HCT116 (Colon) | 18.0 | Induces apoptosis |
These findings suggest that the compound may act as a potent inhibitor of cell viability and proliferation in triple-negative breast cancer (TNBC) models.
Anti-inflammatory Activity
In animal models of inflammation, the compound has shown promise in reducing paw edema and other inflammatory markers. The following table summarizes its effects compared to standard anti-inflammatory drugs:
| Treatment | Paw Edema Reduction (%) |
|---|---|
| N-(4-acetylphenyl)... | 75% |
| Aspirin | 60% |
| Indomethacin | 70% |
Case Studies and Research Findings
A notable study published in PubMed explored the structure-activity relationship (SAR) of similar compounds and identified derivatives with enhanced biological activity. The study emphasized the importance of specific functional groups in modulating biological effects .
Another research article highlighted the synthesis of related indazole derivatives that exhibited significant anticancer activity against various cell lines, reinforcing the therapeutic potential of compounds containing the indazole scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
